molecular formula C15H15NO B3164798 5-(3-Methoxyphenyl)indoline CAS No. 893735-40-5

5-(3-Methoxyphenyl)indoline

Cat. No.: B3164798
CAS No.: 893735-40-5
M. Wt: 225.28 g/mol
InChI Key: GXMMISQUCXFWKO-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)indoline is a compound that belongs to the indoline family, which is a significant class of heterocyclic compounds Indoline derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic hydrogenation processes due to their efficiency and scalability. The choice of catalyst and reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 5-(3-Methoxyphenyl)indoline can undergo oxidation reactions to form corresponding indole derivatives.

    Reduction: Reduction of this compound can lead to the formation of tetrahydroindoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indoline ring, particularly at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens, sulfonyl chlorides, and other electrophilic reagents.

Major Products Formed

    Oxidation: Indole derivatives.

    Reduction: Tetrahydroindoline derivatives.

    Substitution: Various substituted indoline derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methoxy group at the 3-position in this compound imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and can lead to different applications and effects .

Properties

IUPAC Name

5-(3-methoxyphenyl)-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-17-14-4-2-3-11(10-14)12-5-6-15-13(9-12)7-8-16-15/h2-6,9-10,16H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMMISQUCXFWKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC3=C(C=C2)NCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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